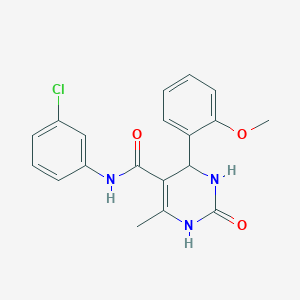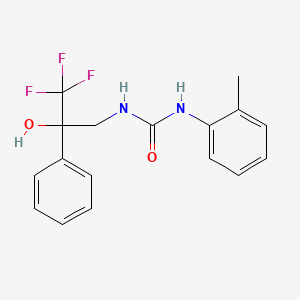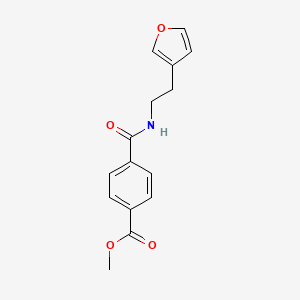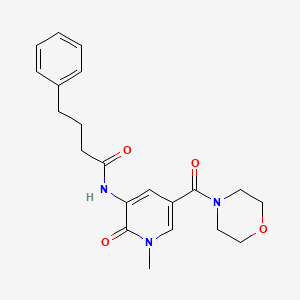![molecular formula C23H23NO5 B2937377 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid CAS No. 2309453-70-9](/img/structure/B2937377.png)
8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid, also known as Fmoc-Lys(Mmt)-OH, is a chemical compound that belongs to the class of spirocyclic amino acids. This compound is widely used in scientific research, particularly in the field of medicinal chemistry, due to its unique chemical properties and potential applications.
Mechanism of Action
The exact mechanism of action of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid(Mmt)-OH is not fully understood, but it is believed to act as a protease inhibitor by binding to the active site of enzymes that are involved in the degradation of proteins. This compound(Mmt)-OH may also have antimicrobial properties, as it has been shown to inhibit the growth of certain bacteria and fungi in vitro.
Biochemical and Physiological Effects:
This compound(Mmt)-OH has been shown to have a variety of biochemical and physiological effects, depending on the specific peptide sequence in which it is incorporated. In general, peptides containing this compound(Mmt)-OH have been shown to have increased stability and resistance to enzymatic degradation, compared to peptides that do not contain this amino acid. Peptides containing this compound(Mmt)-OH have also been shown to have enhanced cell-penetrating properties, which can be useful for drug delivery applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid(Mmt)-OH in lab experiments is its versatility and ease of use. This compound can be easily incorporated into peptide sequences using standard solid-phase peptide synthesis techniques, and it can be used to modify the properties of peptides in a variety of ways. However, one limitation of using this compound(Mmt)-OH is its relatively high cost, which can be a barrier to its use in large-scale experiments.
Future Directions
There are several potential future directions for research on 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid(Mmt)-OH. One area of interest is the development of new peptide-based drugs and therapeutic agents that incorporate this amino acid. Another area of research is the optimization of the synthesis method for this compound(Mmt)-OH, with the goal of reducing the cost and increasing the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound(Mmt)-OH and its potential applications in various fields of research.
Synthesis Methods
The synthesis of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid(Mmt)-OH involves a series of chemical reactions, starting with the protection of the amino group of lysine with a 4-methyltrityl (Mmt) group. The Mmt-protected lysine is then coupled with Fmoc-protected serine, followed by cyclization to form the spirocyclic structure. The final product is obtained after deprotection of the Fmoc and Mmt groups. The synthesis method of this compound(Mmt)-OH is well-established and has been reported in several scientific publications.
Scientific Research Applications
8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid(Mmt)-OH has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. It is commonly used as a building block for the synthesis of peptides and proteins, due to its unique spirocyclic structure and its ability to form stable peptide bonds. This compound(Mmt)-OH is also used in the development of new drugs and therapeutic agents, as it can be incorporated into peptide sequences that target specific biological pathways or disease targets.
properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-21(26)20-12-24(14-23(29-20)10-5-11-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSZMRAGRFIAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzo[d]oxazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2937299.png)
![N-allyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2937300.png)







![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2937310.png)

![7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2937317.png)